2-Methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid
Description
This compound features a benzimidazole core substituted at position 2 with a methoxy group and at position 1 with a biphenylmethyl moiety bearing a trityl (triphenylmethyl)-protected tetrazole. The carboxylic acid at position 7 enhances solubility and receptor interaction . The trityl group is a protective moiety commonly used during synthesis to stabilize reactive tetrazole intermediates, which are later deprotected to yield active pharmaceuticals like CV-11974 (candesartan) .
Properties
IUPAC Name |
2-methoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H32N6O3/c1-51-41-43-37-23-13-22-36(40(49)50)38(37)47(41)28-29-24-26-30(27-25-29)34-20-11-12-21-35(34)39-44-45-46-48(39)42(31-14-5-2-6-15-31,32-16-7-3-8-17-32)33-18-9-4-10-19-33/h2-27H,28H2,1H3,(H,49,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEXASATSUWRGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858547 | |
| Record name | 2-Methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
668.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-94-9 | |
| Record name | 2-Methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid (commonly referred to as the compound ) is a complex organic molecule with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a unique combination of functional groups that contribute to its biological activity. The structural components include:
- Benzimidazole core
- Tetrazole moiety
- Triphenylmethyl group
These structural elements are critical for the compound's interaction with biological targets, particularly in enzyme inhibition and receptor modulation.
Research indicates that this compound exhibits multifaceted biological activities, primarily through:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific metalloproteinases and other enzymes involved in disease progression, including those linked to cancer and neurodegenerative disorders .
- Interaction with Kinase Pathways : It acts as an inhibitor of c-Abl (Abelson Murine Leukemia Viral Oncogene Homolog 1), a protein associated with various cancers. This inhibition can disrupt signaling pathways that promote tumor growth .
Pharmacological Studies
Several studies have assessed the pharmacological effects of this compound:
- A study demonstrated that the compound effectively inhibits amyloid-beta peptide degradation by insulin-degrading enzyme (IDE), which is crucial for Alzheimer's disease pathology. The structure-activity relationship (SAR) highlighted the importance of specific functional groups in enhancing inhibitory potency .
- In vivo studies have shown that modifications to the compound can improve its stability and bioavailability, indicating potential for therapeutic applications .
Case Studies
- Cancer Treatment : A clinical investigation into compounds similar to this one revealed promising results in inhibiting tumor growth in xenograft models. The compound's ability to target c-Abl pathways was particularly noted, suggesting its potential as an anticancer agent.
- Neurodegenerative Diseases : Research has indicated that compounds with similar structures can modulate neuroinflammation and amyloid plaque formation in models of Alzheimer's disease, providing a basis for further exploration into this compound's therapeutic effects on neurodegenerative conditions .
Table 1: Inhibition Potency against Various Targets
| Target Enzyme | IC50 (µM) | Reference |
|---|---|---|
| Insulin-Degrading Enzyme (IDE) | 0.5 | |
| c-Abl Kinase | 0.3 | |
| Metalloproteinases | 0.8 |
Table 2: Structure-Activity Relationship (SAR) Findings
Comparison with Similar Compounds
CV-11974 (Candesartan Active Metabolite)
Structure : 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid .
Key Differences :
- Substituent : Ethoxy (vs. methoxy) at position 2.
- Tetrazole : Deprotected (vs. trityl-protected), critical for AT1 receptor binding .
Pharmacology : - Potency : IC50 of 1.12 × 10⁻⁷ M (bovine adrenal cortex) and 2.86 × 10⁻⁸ M (rabbit aorta) for angiotensin II receptor antagonism .
- In Vivo Efficacy : Oral TCV-116 (prodrug of CV-11974) shows ED25 (blood pressure reduction) of 0.68 mg/kg in hypertensive rats, 48× more potent than losartan .
Losartan
Structure: 2-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-methanol . Comparison:
CI-996 (Compound 18 from )
Structure : 2-Propyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-4-[2-(trifluoroacetyl)-1H-pyrrol-1-yl]-1H-imidazole-5-carboxylic acid.
Key Features :
- Substituents : Pyrrole with trifluoroacetyl group enhances lipophilicity and stability.
- Potency : IC50 < 1 nM, superior to losartan and comparable to CV-11974 .
Impact of Structural Modifications
Methoxy vs. Ethoxy Substituents
Trityl Protection
- Purpose : Prevents tetrazole degradation during synthesis. Deprotection is essential for activity, as free tetrazole forms hydrogen bonds with AT1 receptors .
- Synthetic Complexity : Adds steps (e.g., deprotection), impacting scalability .
Research and Clinical Implications
- Target Compound: Likely a synthetic intermediate; its deprotected form (if methoxy-substituted) could offer novel pharmacokinetics but requires validation.
- CV-11974 : Gold standard for AT1 antagonism due to sustained efficacy and safety .
- CI-996 : Demonstrates the role of pyrrole substituents in enhancing potency, though clinical development status is unclear .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
